1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Names
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for complex polyheterocyclic systems. The primary International Union of Pure and Applied Chemistry designation is 1-thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde, which accurately reflects the structural hierarchy and connectivity pattern within the molecule. This nomenclature systematically describes the fusion pattern of the thiadiazole ring with the pyridine system, followed by the specification of the piperidine substituent bearing an aldehyde functional group.
Alternative chemical names documented in chemical databases provide additional nomenclature perspectives for this compound. The German International Union of Pure and Applied Chemistry name is recorded as 1-(Thiadiazolo[3,4-b]pyridin-7-yl)-4-piperidincarbaldehyd, while the French equivalent appears as 1-(Thiadiazolo[3,4-b]pyridin-7-yl)-4-pipéridinecarbaldéhyde. These multilingual designations maintain the core structural descriptors while adapting to language-specific conventions.
The compound is also recognized by several alternative systematic names that emphasize different aspects of its structure. One such designation is 1-thiadiazolo[3,4-b]pyridin-7-yl-4-piperidinecarbaldehyde, which maintains equivalent structural information while presenting a slightly modified formatting approach. Another documented alternative is 4-Piperidinecarboxaldehyde, 1-thiadiazolo[3,4-b]pyridin-7-yl-, which follows the functional group priority system by leading with the aldehyde designation.
Mass spectrometry data provides precise molecular weight determinations for this compound. The average molecular mass is documented as 248.304 daltons, while the monoisotopic mass is recorded as 248.073182 daltons. These mass spectrometry values are consistent across multiple database sources and provide accurate reference points for analytical identification and characterization studies.
The molecular weight determinations align with the calculated values based on the molecular formula, confirming the structural assignment. The relatively modest molecular weight of approximately 248 daltons places this compound within a size range that is often favorable for various applications in chemical research and potential pharmaceutical investigations.
Experimental mass spectrometry studies have confirmed these theoretical values through direct analytical measurements. The compound exhibits characteristic fragmentation patterns under electron ionization conditions, with the molecular ion peak observed at mass-to-charge ratio 248, corresponding to the intact molecular structure. These mass spectrometry observations provide experimental validation of the proposed molecular formula and structural assignment.
Crystallographic and Stereochemical Features
The structural architecture of 1-thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde represents a complex three-dimensional arrangement that combines multiple heterocyclic systems in a specific geometric configuration. The compound features a fused bicyclic core consisting of the thiadiazolo[3,4-b]pyridine system, which serves as the central structural framework. This fused ring system exhibits a planar or near-planar configuration, characteristic of aromatic heterocyclic compounds containing both sulfur and nitrogen heteroatoms.
The thiadiazole ring within the fused system adopts a five-membered ring geometry with the sulfur atom positioned to facilitate electron delocalization throughout the π-system. The fusion with the pyridine ring creates a rigid bicyclic framework that constrains the overall molecular conformation. The nitrogen atoms within both the thiadiazole and pyridine rings contribute to the electronic properties of the compound through their participation in the aromatic π-electron system.
The piperidine substituent attached at the 7-position of the fused heterocyclic core introduces a significant conformational component to the overall molecular structure. The piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The attachment point between the piperidine nitrogen and the pyridine system allows for rotational freedom around this single bond, creating potential conformational flexibility in the molecule.
The aldehyde functional group positioned at the 4-position of the piperidine ring introduces an additional structural element that influences both the chemical reactivity and the three-dimensional shape of the molecule. The carbonyl group of the aldehyde adopts a planar configuration with the carbon-oxygen double bond, creating a site of increased electron density that may participate in intermolecular interactions or chemical transformations.
Stereochemical considerations for this compound primarily involve the potential for conformational isomerism around the bond connecting the piperidine ring to the fused heterocyclic core. The piperidine ring itself may exist in multiple chair conformations, with the aldehyde substituent preferentially occupying an equatorial position to minimize steric interactions. The relative orientation of the aldehyde group with respect to the fused heterocyclic system creates additional conformational possibilities that may influence the compound's physical and chemical properties.
The molecular geometry analysis indicates that the compound possesses both rigid and flexible structural components. The fused thiadiazolo[3,4-b]pyridine core provides a stable, planar framework that serves as an anchor for the more flexible piperidine-aldehyde substituent. This structural combination creates a molecule with defined spatial characteristics while maintaining sufficient conformational freedom to adapt to different chemical environments or binding interactions.
Properties
IUPAC Name |
1-([1,2,5]thiadiazolo[3,4-b]pyridin-7-yl)piperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-7-8-2-5-15(6-3-8)9-1-4-12-11-10(9)13-17-14-11/h1,4,7-8H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEOCVXZFQGPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC=NC3=NSN=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Reactions
Functional Group Transformations
- Formylation of piperidine nitrogen or carbon centers can be achieved by reaction with Vilsmeier reagents (e.g., DMF and POCl3) or via oxidation of hydroxymethyl intermediates.
- Protection of aldehyde groups during coupling is critical to avoid side reactions; common protecting groups include acetals or oximes.
Representative Synthetic Route (Hypothetical)
Synthesis of 7-bromo-1,2,5-thiadiazolo[3,4-b]pyridine: Starting from a suitable pyridine derivative, introduce thiadiazole ring via cyclization with sulfur and nitrogen sources, followed by bromination at the 7-position.
Coupling with Piperidine-4-carbaldehyde derivative: Use palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling with a piperidine-4-carbaldehyde boronic acid or protected aldehyde derivative under reflux in toluene.
Deprotection and purification: Remove protecting groups under mild acidic or neutral conditions to reveal the aldehyde group.
Final purification: Employ column chromatography or recrystallization to isolate the pure 1-Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the heterocyclic structure and aldehyde presence.
- Mass Spectrometry: High-resolution MS verifies molecular weight.
- Elemental Analysis: Confirms purity and stoichiometry.
- IR Spectroscopy: Aldehyde C=O stretch (~1700 cm^-1) and heterocyclic ring vibrations.
- Melting Point: Assesses compound purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Thiadiazolo-pyridine core formation | Cyclization with sulfur/nitrogen sources, bromination | 60-75% (typical) | Precursor for coupling |
| Cross-coupling with piperidine derivative | Pd catalyst, toluene reflux, 15-24 h | 40-55% | Optimized for selective substitution |
| Aldehyde introduction or deprotection | Vilsmeier reagent or acid hydrolysis | 80-90% | Requires protection during coupling |
| Purification | Chromatography, recrystallization | >95% purity | Confirmed by analytical methods |
Research Findings and Considerations
- The Stille and Buchwald-Hartwig cross-coupling methods are preferred for introducing complex substituents on thiadiazolo-pyridine cores due to their versatility and functional group tolerance.
- Reaction solvent and temperature critically influence yield and selectivity; toluene reflux conditions often provide the best results.
- Protection of sensitive aldehyde groups is essential to prevent side reactions during coupling.
- The synthetic route is adaptable, allowing for the introduction of various substituents on the piperidine ring or the heterocyclic core to modulate biological activity.
Chemical Reactions Analysis
Types of Reactions: 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Industry: It can be utilized in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]quinoxaline
This compound consists of a thiadiazole fused to a quinoxaline ring. It exhibits a melting point of 195–197°C and demonstrates high thermal stability due to its rigid, planar structure . Unlike the target compound, it lacks the piperidine-carbaldehyde group, limiting its solubility and chemical versatility.
Bis([1,2,5]thiadiazolo)-[3,4-b;3′,4′-e]pyrazine
A tricyclic system with two thiadiazole rings fused to a pyrazine core. Its extended π-conjugation enhances charge-transport properties, making it suitable for semiconductor applications . However, the absence of functional groups like piperidine or aldehyde restricts its utility in modular synthesis.
PCDTPT Copolymer
This donor-acceptor copolymer integrates a thiadiazolo[3,4-c]pyridine (PT) acceptor unit with a cyclopenta-dithiophene (CDT) donor. The thiadiazolo-pyridine moiety facilitates electron-deficient behavior, critical for organic electronics. The target compound’s carbaldehyde group could similarly anchor electron-withdrawing substituents in advanced materials .
Table 1: Structural and Physical Comparison
Electronic and Physical Properties
- Electron Deficiency: Thiadiazolo-pyridine and quinoxaline derivatives exhibit strong electron-withdrawing effects due to their nitrogen- and sulfur-rich cores. This property is exploited in donor-acceptor copolymers like PCDTPT for charge transport in organic semiconductors .
- Thermal Stability: Quinoxaline derivatives display higher melting points (>300°C in dibenzo-fused analogues) compared to the target compound, likely due to increased rigidity .
- Solubility: The piperidine-carbaldehyde group in the target compound improves solubility in polar solvents, a trait absent in simpler thiadiazolo-quinoxalines.
Functional Group Influence
- Aldehyde Reactivity: The carbaldehyde group enables Schiff base formation or nucleophilic additions, allowing conjugation with amines, hydrazines, or other electrophiles. This reactivity is absent in non-functionalized analogues like bis-thiadiazolo-pyrazine .
Biological Activity
1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of 1-[1,2,5]thiadiazolo[3,4-b]pyridin derivatives often involves the reaction of piperidine derivatives with thiadiazole precursors. The structural framework incorporates both thiadiazole and piperidine moieties, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of compounds derived from thiadiazoles exhibited selective cytotoxicity against various cancer cell lines. Notably:
- Compound E : Displayed significant growth inhibition against MCF-7 breast cancer cells with an IC50 value of 0.28 µg/mL, indicating potent anticancer activity through cell cycle arrest at the G2/M phase .
- Compound I : Showed high selectivity towards cancerous cells over normal Vero cells, suggesting a favorable therapeutic index .
The proposed mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Treatment with certain thiadiazole derivatives induced cell cycle arrest at specific phases (S and G2/M) in HepG2 and MCF-7 cells.
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) relative to anti-apoptotic proteins (Bcl-2) were observed in treated cells, leading to enhanced apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various thiadiazole derivatives revealed that modifications to the piperidine ring significantly influence biological activity:
| Compound | Modification | IC50 (µg/mL) | Notes |
|---|---|---|---|
| 4e | Ethoxy group at para position | 5.36 | Increased activity compared to compound 4f |
| 4i | Benzyl piperidine moiety | 2.32 | Most potent in the study |
| 4c | Furoyl moiety replacement | 3.21 | Enhanced antiproliferative activity |
These findings suggest that lipophilicity and the spatial arrangement of substituents play crucial roles in enhancing the anticancer properties of these compounds.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:
- Study on MCF-7 Cells : Compounds were tested for cytotoxicity against MCF-7 cells, with results indicating that modifications to the thiadiazole scaffold significantly improved potency.
- In Vivo Studies : Animal models treated with selected thiadiazole derivatives showed reduced tumor growth rates compared to control groups, reinforcing their potential as therapeutic agents.
Q & A
Basic Questions
Q. What are the key synthetic strategies for synthesizing 1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Step 1 : Cyclization of precursor heterocycles (e.g., thiadiazole or pyridine derivatives) using reagents like POCl₃ or H₂SO₄ to form the [1,2,5]thiadiazolo[3,4-b]pyridine core .
- Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, the aldehyde group at the 4-position of piperidine may be introduced using Vilsmeier-Haack formylation .
- Validation : Characterization via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy : Assign peaks for protons on the thiadiazole ring (δ 8.5–9.5 ppm) and piperidine carbaldehyde (δ ~9.8 ppm for aldehyde proton) .
- X-ray Diffraction : Resolves bond lengths and angles in the fused heterocyclic system, critical for confirming regiochemistry .
- Secondary Techniques :
- FT-IR : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and thiadiazole ring vibrations .
- HPLC-PDA/MS : Ensures purity (>95%) and identifies degradation products under stress conditions .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the compound’s bioactivity?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to optimize reaction parameters (temperature, solvent polarity, catalyst loading) for yield and selectivity .
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the piperidine ring (e.g., replacing -CHO with -CN or -NH₂) to assess impacts on biological targets (e.g., kinase inhibition) .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to enzymes like PDE4 or COX-2, followed by in vitro validation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan software) to identify trends. A 2023 review noted that thiadiazolo-pyridine derivatives show higher anti-inflammatory activity in murine models than in human cell lines .
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement (e.g., knock out suspected receptors in HEK293 cells) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process Optimization :
- Continuous Flow Chemistry : Reduces side reactions (e.g., oxidation of the aldehyde group) by minimizing residence time .
- Membrane Separation : Employ nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) using LC-MS to identify vulnerable sites (e.g., thiadiazole ring hydrolysis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
